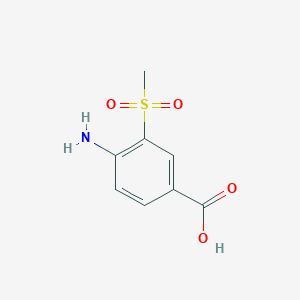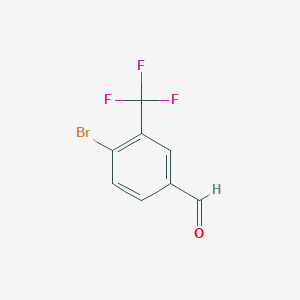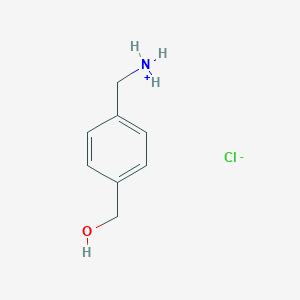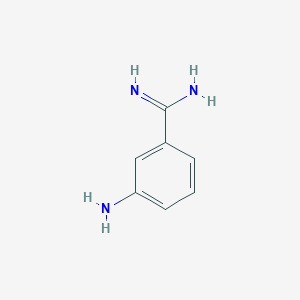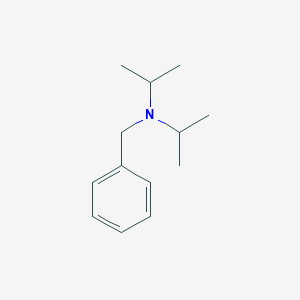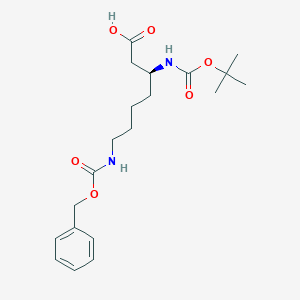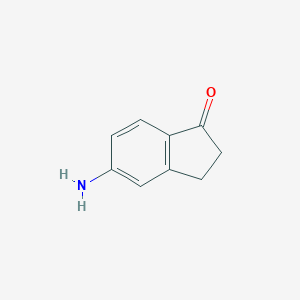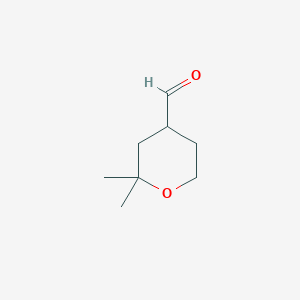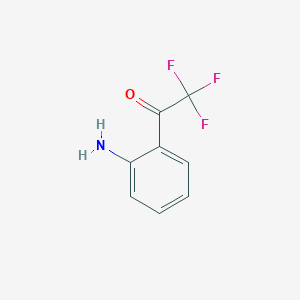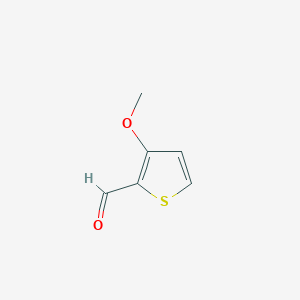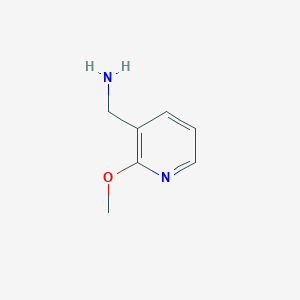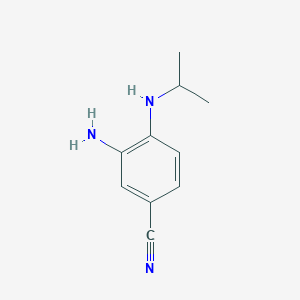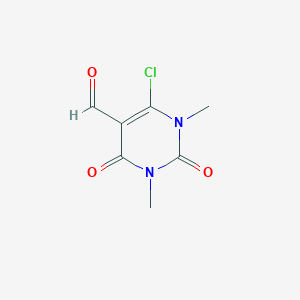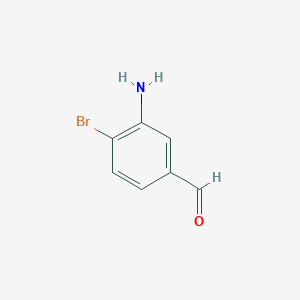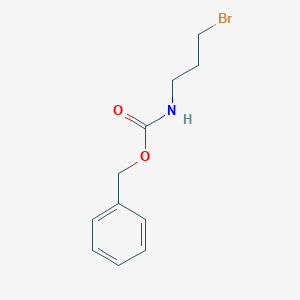
苄基(3-溴丙基)氨基甲酸酯
概述
描述
Benzyl (3-bromopropyl)carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da .
Synthesis Analysis
The synthesis of Benzyl (3-bromopropyl)carbamate involves the use of sodium hydroxide in water under an inert atmosphere. Benzyl chloroformate is added dropwise to a solution of 3-Bromopropylamine hydrobromide dissolved in an aqueous NaOH solution. The reaction is left to stir overnight, then ethyl acetate is added and the phases are separated. The organic phase is further washed with a HCl solution, a NaOH solution, and brine, dried over Na2SO4, and evaporated to yield Benzyl (3-bromopropyl)carbamate as a clear oil .Molecular Structure Analysis
The InChI code for Benzyl (3-bromopropyl)carbamate is1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)NCCCBr . Physical And Chemical Properties Analysis
Benzyl (3-bromopropyl)carbamate has a molecular weight of 272.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 6 rotatable bonds .科学研究应用
异吲哚酮的形成:衍生自异丙基氨基甲酸酯的苄胺通过毕氏勒-纳皮尔斯基型环化促进异吲哚酮的形成,这在有机合成中很有用 (足立等人,2014)。
CO2 捕获:由 1-丁基咪唑与 3-溴丙胺氢溴酸盐反应形成的任务特定离子液体,随后进行阴离子交换,展示了作为氨基甲酸酯盐的可逆 CO2 捕获 (贝茨等人,2002)。
光敏苯偶姻的合成:光敏苯偶姻的氨基甲酰衍生物,特别是 3',5'-二甲氧基苯偶姻,因其在光化学中的潜力而被合成 (帕帕乔治欧和科里,1997)。
抗菌筛选:已经对 5-溴苯并呋喃基芳基脲和氨基甲酸酯进行了合成和表征,揭示了它们的潜在抗菌活性 (库马里等人,2019)。
分子内氢功能化:N-丙烯基氨基甲酸酯的分子内氢功能化,形成杂环和乙烯基衍生物,证明了苄基氨基甲酸酯的催化应用 (张等人,2006)。
胆碱酯酶抑制剂:苄基 (2S)-2-(芳基氨基甲酰)吡咯烷-1-羧酸酯因其抑制胆碱酯酶的能力而被研究,这在治疗神经退行性疾病中具有意义 (皮佐娃等人,2017)。
霍夫曼重排:已经开发出一种高效的一锅法,用于芳香族和脂肪族酰胺的霍夫曼重排,生成甲基和苄基氨基甲酸酯 (杰夫蒂奇等人,2016)。
机械化学合成:使用 1,1'-羰基二咪唑的氨基甲酸酯的机械化学合成展示了有机合成中的一种环保方法 (兰齐洛托等人,2015)。
安全和危害
属性
IUPAC Name |
benzyl N-(3-bromopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTWQXTXRILXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960460 | |
| Record name | Benzyl hydrogen (3-bromopropyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-bromopropyl)carbamate | |
CAS RN |
39945-54-5 | |
| Record name | Phenylmethyl N-(3-bromopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39945-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-bromopropyl)carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl hydrogen (3-bromopropyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 3-bromopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

